Magnesium, bromooctyl-

Descripción general

Descripción

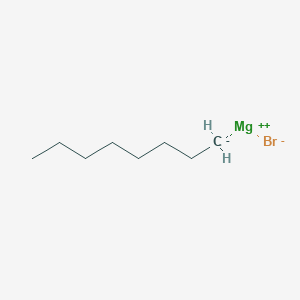

Magnesium, bromooctyl- is a useful research compound. Its molecular formula is C8H17BrMg and its molecular weight is 217.43 g/mol. The purity is usually 95%.

The exact mass of the compound Magnesium, bromooctyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium, bromooctyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromooctyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

n-Octylmagnesium Bromide, also known as Magnesium, bromooctyl- or octylmagnesium bromide, is a type of Grignard reagent . It is widely used in organic synthesis . Here is an overview of its mechanism of action:

Mode of Action

n-Octylmagnesium Bromide, like other Grignard reagents, is a strong nucleophile and base . It interacts with its targets by attacking the electrophilic carbon atom of the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the creation of alcohols, ketones, or other organic compounds.

Action Environment

The action of n-Octylmagnesium Bromide is highly dependent on the environment. It is sensitive to moisture and air, and it must be handled under anhydrous conditions . The reaction is typically carried out in an inert solvent like diethyl ether . Temperature, concentration, and the presence of other reagents can also significantly influence the reaction’s outcome.

Propiedades

IUPAC Name |

magnesium;octane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOQQIVFCFWSIU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884954 | |

| Record name | Magnesium, bromooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17049-49-9 | |

| Record name | Magnesium, bromooctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017049499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Octylmagnesium bromide is a Grignard reagent with the molecular formula C8H17MgBr. Its molecular weight is 245.58 g/mol. While specific spectroscopic data might vary depending on the solvent and conditions, it's typically characterized by strong C-Mg and Mg-Br vibrations in infrared spectroscopy.

A: Octylmagnesium bromide, like other Grignard reagents, can act as a nucleophile in cross-coupling reactions. For instance, it reacts with alkyl halides in the presence of catalysts like Fe(acac)3 []. The reaction likely proceeds through a single-electron transfer, oxidative addition pathway, with the octyl group ultimately transferring to the alkyl halide substrate [].

A: Absolutely. This reagent finds use in various synthetic pathways. One notable example is the synthesis of (4E)-tridec-4-en-1-yl acetate, a sex pheromone for the tomato pinworm (Keiferia lycopersicella) [, ]. In this multistep synthesis, octylmagnesium bromide undergoes an iron-catalyzed cross-coupling reaction with ethyl (4E)-5-chloropent-4-enoate, a crucial step in building the pheromone's carbon chain [].

A: Research indicates that alkyl bromides generally show higher reactivity compared to alkyl chlorides when reacting with octylmagnesium bromide in the presence of Zr/Co heterobimetallic complexes []. This suggests a potential role for leaving group ability in influencing reaction efficiency.

A: Yes, it can. Studies demonstrate that when complexed with chiral ligands like (-)-sparteine, octylmagnesium bromide can facilitate the asymmetric polymerization of 3-phenylpropanal []. This highlights the potential of this reagent in synthesizing chiral molecules with specific stereochemical configurations.

A: Yes, investigations using chiral 1-bromo-1-methylspiro[2.5]octane have provided insights into the surface nature of Grignard reagent formation. These studies, including radical trapping experiments, suggest that the reaction with magnesium to form the Grignard reagent primarily occurs on the metal's surface [].

ANone: Octylmagnesium bromide is a highly reactive compound, characteristic of Grignard reagents. It reacts violently with water, generating flammable alkane gas (octane in this case). Therefore, it's crucial to handle this reagent with extreme caution under anhydrous conditions, utilizing appropriate safety equipment and procedures.

ANone: Common techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy:

- Gas Chromatography (GC):

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.